molecular formula C12H8ClN3O4 B187614 N-(2-chlorophenyl)-2,4-dinitroaniline CAS No. 964-76-1

N-(2-chlorophenyl)-2,4-dinitroaniline

Cat. No.: B187614
CAS No.: 964-76-1
M. Wt: 293.66 g/mol
InChI Key: BZANWSWKCWTNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2,4-dinitroaniline is a nitroaromatic compound characterized by a 2,4-dinitroaniline backbone substituted with a 2-chlorophenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups. Such compounds are often explored for their biological activities, including antitumor and herbicidal applications, owing to their ability to interact with biomolecular targets like tubulin .

Properties

CAS No.

964-76-1

Molecular Formula

C12H8ClN3O4

Molecular Weight

293.66 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,4-dinitroaniline

InChI

InChI=1S/C12H8ClN3O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h1-7,14H

InChI Key

BZANWSWKCWTNOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The substituents on the aniline ring significantly influence the compound’s reactivity, solubility, and biological interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of N-(2-chlorophenyl)-2,4-dinitroaniline with Analogues
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Applications/Studies Reference
This compound 2-chlorophenyl 320.68* High electron-withdrawing effect; potential tubulin binding Antitumor agent research
N-(4-Methoxyphenyl)-2,4-dinitroaniline 4-methoxyphenyl 319.27 Electron-donating methoxy group; reduced electrophilicity Synthetic intermediates
N-(4-Morpholinophenyl)-2,4-dinitroaniline 4-morpholinophenyl 374.31 Enhanced solubility due to morpholine’s polar nature Material science studies
N-(2-phenylethyl)-2,4-dinitroaniline 2-phenylethyl 313.30 Increased lipophilicity; strong plant tubulin affinity Herbicide development
BHBANA (N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline) Bromo, diheptyloxy 628.48 Anti-biofilm activity; antimicrobial properties Antimicrobial drug discovery

*Calculated molecular weight based on formula C₁₂H₉ClN₄O₄.

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity and biomolecular binding, while electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility .

Biological Selectivity : Chloro-substituted derivatives show preferential activity in plant systems, whereas morpholine or alkyl-substituted analogs may have broader pharmaceutical applications .

Synthetic Flexibility : The choice of substituent allows tuning of physical properties (e.g., melting point, solubility) and biological activity, enabling targeted drug design .

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